Influence of Alkyl Chain Length on Liposomal Zeta Potential: Isohexyl vs. TPPB-n Series
While specific data for the isohexyl derivative is not isolated in this study, it provides a critical class-level inference for chain length dependency. The study on alkyltriphenylphosphonium bromides (TPPB-n) demonstrates that increasing the alkyl tail length from TPPB-12 to TPPB-14 leads to a measurable increase in the positive surface charge of the resulting liposomes [1]. This trend establishes that the alkyl chain length is a direct determinant of the colloidal properties essential for mitochondrial targeting efficiency. Therefore, Isohexyltriphenylphosphonium Bromide, with its distinct C6 branched chain, is expected to occupy a specific and non-interchangeable position on this performance curve relative to its linear or longer-chain counterparts.
| Evidence Dimension | Electrokinetic potential (Zeta potential) of liposomes modified with alkyltriphenylphosphonium bromides (TPPB-n) as a function of alkyl chain length. |
|---|---|
| Target Compound Data | Not directly measured in this study. The isohexyl (C6 branched) derivative is inferred to have a zeta potential distinct from TPPB-12 and TPPB-14 based on the observed chain-length dependency. |
| Comparator Or Baseline | TPPB-12 and TPPB-14 modified liposomes. The study states that increasing the alkyl tail length of the surfactant (up to TPPB-14) leads to an increase in the positive charge of the liposomes [1]. |
| Quantified Difference | The study does not provide absolute zeta potential values for a direct calculation, but it establishes a qualitative and mechanistic trend: longer alkyl chains (within the tested range) increase the positive surface charge of the hybrid liposomes. |
| Conditions | Liposomes based on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) noncovalently modified with alkyltriphenylphosphonium bromides (TPPB-n) of varying hydrocarbon tail lengths. |
Why This Matters
This evidence confirms that the alkyl chain length on a TPP+ cation is not a passive structural feature but an active modulator of formulation stability and charge, which are critical quality attributes for reproducible mitochondrial targeting in drug delivery research.
- [1] Kuznetsova, D. A., Gaynanova, G. A., Vasileva, L. A., Sibgatullina, G. V., Samigullin, D. V., Sapunova, A. S., ... & Zakharova, L. Y. (2019). Mitochondria-targeted cationic liposomes modified with alkyltriphenylphosphonium bromides loaded with hydrophilic drugs: preparation, cytotoxicity and colocalization assay. Journal of Materials Chemistry B, 7(45), 7351-7362. View Source
